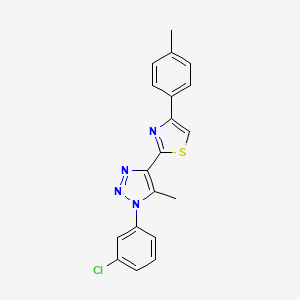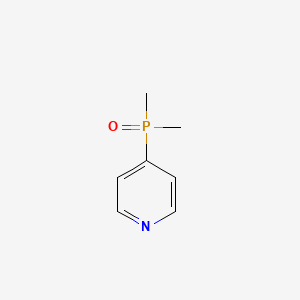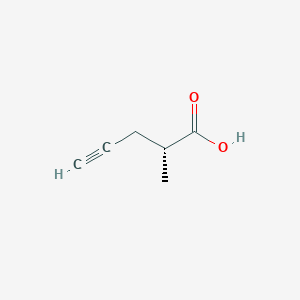
(R)-2-Methyl-4-pentyneoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, “®-2-Methyl-4-pentyneoic acid” suggests that this compound is a carboxylic acid with a pentyl chain, which has a methyl group on the second carbon atom .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could involve acid-base reactions, redox reactions, or other types of chemical reactions .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Neuropharmacological Properties :
- R-PE-4-yn-VPA has been investigated for its effects on learning and memory. It was found to improve short-term memory in experiments, suggesting potential neuropharmacological applications (Gotfryd et al., 2007).
Synthesis and Chemical Applications :
- The compound has been involved in studies related to the synthesis of other complex organic compounds. For example, it was used in the synthesis of (R)(S)(E)-3,7-Dimethyl-2-octene-1,8-dioc Acid, a component of the Azuki Bean Weevil's pheromone (Fontana et al., 1993).
- Additionally, (R)-2-Methyl-4-pentyneoic acid is relevant in the field of organometallic chemistry, particularly in reactions involving rhodium(I) and iridium(I) complexes (Field et al., 2005).
Herbicidal Research :
- Research has been conducted on the herbicidal activity of compounds structurally related to (R)-2-Methyl-4-pentyneoic acid. The studies explored the activity of various optically active compounds in this category (Brown, 1990).
Catalytic Applications in Synthesis :
- The compound has been used in catalytic processes such as the Ruthenium-Catalyzed Alder Ene Type Reactions, demonstrating its utility in complex organic synthesis procedures (Trost et al., 1998).
Apoptosis Induction in Cancer Research :
- Studies have shown that (R)-2-Methyl-4-pentyneoic acid and its enantiomers can induce apoptosis in cancer cells, suggesting potential applications in oncology and cancer treatment research (Ivanova et al., 2013).
Polymer Nanocomposites :
- Research has also been conducted on the use of (R)-2-Methyl-4-pentyneoic acid derivatives in polymer nanocomposites, highlighting its relevance in material science and engineering (Merkel et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-methylpent-4-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUIMCXQOKXTL-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-methylpent-4-ynoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

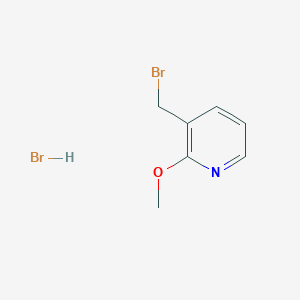
![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)
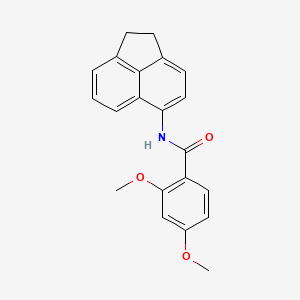
![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)
![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)
![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)
![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)


![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)
